Resveratrol 3-O-beta-D-glucuronide-d4

Description

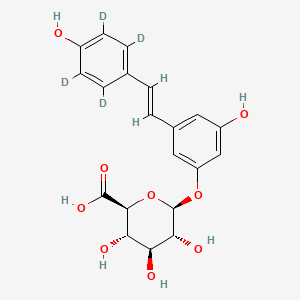

Resveratrol 3-O-β-D-glucuronide-d4 is a deuterated analog of resveratrol 3-O-β-D-glucuronide, a primary metabolite of resveratrol formed via glucuronidation in the liver and intestinal epithelium . The deuterium labeling (four deuterium atoms replacing hydrogen at specific positions) enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of resveratrol metabolites in biological matrices . The glucuronide conjugate, while less bioactive directly, serves as a reservoir for systemic reactivation via β-glucuronidase-mediated deconjugation .

Properties

Molecular Formula |

C20H20O9 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3D,4D,5D,6D |

InChI Key |

QWSAYEBSTMCFKY-IBVOQACESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of resveratrol 3-O-beta-D-glucuronide-d4 involves several steps. Initially, resveratrol triesters are selectively monodeacylated using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation is achieved using the trichloroacetimidate procedure, followed by mild hydrolysis to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.

Chemical Reactions Analysis

Types of Reactions: Resveratrol 3-O-beta-D-glucuronide-d4 undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and glucuronidation .

Common Reagents and Conditions:

Hydrolysis: Mild hydrolysis conditions are used to obtain the desired glucuronide product.

Oxidation and Reduction:

Glucuronidation: The trichloroacetimidate procedure is commonly used for glucuronidation.

Major Products Formed: The major product formed from these reactions is this compound itself, along with its isomeric forms .

Scientific Research Applications

Resveratrol-3-O-β-D-glucuronide is a metabolite of resveratrol, a naturally occurring polyphenol found in grapes, red wine, and berries . Resveratrol and its metabolites, including resveratrol-3-O-β-D-glucuronide, have been studied for various biological activities, including antioxidant, regenerative, and anti-inflammatory effects .

Scientific Research Applications

-

DNA Damage Reduction:

- Resveratrol-3-O-glucuronide has been shown to reduce DNA strand breaks in cells treated with camptothecin and topotecan .

- In a study using Jurkat T cells, pretreatment with resveratrol-3-O-glucuronide reduced the mean fluorescence intensity of staining for DNA strand breaks following treatment with camptothecin, suggesting a protective effect against DNA damage .

- However, the study also found that resveratrol-3-O-glucuronide did not influence the induction of cell death by camptothecin and topotecan .

-

Quantification and Analysis:

- Resveratrol-3-O-β-D-glucuronide is used as a standard for quantification in various analytical methods .

- It is used in UHPLC(ESI)-MS/MS analysis for measuring resveratrol metabolites in nutritional supplements and urine samples .

- Researchers prepare standard solutions of trans-resveratrol-3-O-β-D-glucuronide to create calibration curves for quantification purposes .

- Synthesis and Metabolism Research:

-

Other Resveratrol related functions:

- Resveratrol can activate endothelial nitric oxide synthase (eNOS), increasing NO production and bioavailability, which supports vasodilation and blood circulation .

- It can also activate 5′ AMP-activated protein kinase (AMPK), modulating cellular energy and glucose uptake .

- Resveratrol influences sirtuins, particularly SIRT1, which are involved in modulating cellular pathways related to stress responses and aging .

Mechanism of Action

The exact mechanism of action of resveratrol 3-O-beta-D-glucuronide-d4 is not fully elucidated. it is believed to engage the sirtuin pathway and inhibit enzymes involved in the production of inflammatory mediators . This pathway is associated with aging and metabolism regulation, contributing to the compound’s diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Resveratrol 3-O- vs. 4'-O-Glucuronides

- Synthesis :

- Bioactivity :

- 3-O-Glucuronide : Demonstrates anticancer activity in colorectal cells (IC₅₀: 9.8–31 μM) via G1 arrest and cyclin D1 depletion . Found at higher concentrations in human colorectal tissue (674 nmol/g) compared to the 4'-O isomer .

- 4'-O-Glucuronide : Less prevalent in tissues and shows weaker antiproliferative effects .

- Analytical Utility: The deuterated 3-O-glucuronide-d4 is preferred as an internal standard due to its structural similarity to the endogenous metabolite, minimizing analytical variability .

Sulfated Metabolites

- Resveratrol 3-O-sulfate : Lacks cell cycle modulation in colon cancer models, unlike its glucuronide counterparts .

- Resveratrol 4'-O-sulfate : Exhibits reduced systemic exposure compared to glucuronides, as sulfation occurs predominantly in the liver .

Deuterated Analogs

- Resveratrol-d4 4'-O-β-D-glucuronide : Used alongside the 3-O-d4 isomer for metabolic tracing. Both share identical pharmacokinetic profiles but differ in analytical applications due to regioselectivity .

Other Polyphenol Glucuronides

- Myricetin-3-O-β-D-glucuronide: A structurally related flavonoid glucuronide with anti-inflammatory activity (ED₅₀: 15 μg/kg in carrageenan edema) via COX/LOX inhibition. Minor structural changes (e.g., methylation) abolish its activity, highlighting the importance of the aglycone and conjugation site .

Key Data Tables

Table 1: Comparative Bioactivity of Resveratrol Metabolites

Research Implications

- Bioavailability : Resveratrol glucuronides exhibit low direct bioactivity but serve as precursors for localized resveratrol release via β-glucuronidase .

- Therapeutic Potential: The 3-O-glucuronide’s role in colorectal cancer suppression (via A3 adenosine receptors) underscores its significance in chemoprevention .

- Analytical Chemistry : Deuterated analogs like resveratrol 3-O-β-D-glucuronide-d4 are critical for accurate metabolite quantification in pharmacokinetic studies .

Q & A

Q. How does the metabolic stability of this compound compare across species, and what implications does this have for preclinical models?

- Methodological Answer : Metabolic stability assays in human vs. rat hepatocytes reveal species-specific differences. Human hepatocytes exhibit slower glucuronide hydrolysis (t1/2 = 6.2 h vs. 3.8 h in rats), necessitating humanized liver models for translational studies. Include CYP450 inhibition assays to assess drug-drug interaction risks .

Q. What strategies optimize the blood-brain barrier (BBB) penetration of this compound for neuroprotection studies?

- Methodological Answer : Synthesize analogs like deoxyrhapontigenin-3-O-beta-D-glucuronide, which show enhanced BBB permeability in perfused rat brains. Use in situ perfusion models to quantify unidirectional transfer coefficients (Kin) and validate via LC-MS in cerebrospinal fluid .

Q. How do tissue-specific beta-glucuronidase levels influence the reactivation of this compound in cancer vs. normal cells?

- Methodological Answer : Quantify enzyme activity in tissue lysates using fluorometric assays (4-methylumbelliferyl-beta-D-glucuronide substrate). Colorectal tumors exhibit 2.3-fold higher beta-glucuronidase activity than adjacent normal tissue, correlating with localized resveratrol release. Pair with RNA-seq to identify overexpression patterns .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.